Cas no 832739-32-9 (3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4triazolo3,4-b1,3,4thiadiazine)
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4triazolo3,4-b1,3,4thiadiazine Chemical and Physical Properties
Names and Identifiers
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- <br>3-(Difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]t hiadiazine
- 3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4triazolo3,4-b1,3,4thiadiazine
- 3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- CCG-340793
- 3-(Difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- CS-0268893
- DTXSID301129230
- STK312657
- BBL038866
- 3-Difluoromethyl-6-(2,4-difluoro-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- AKOS000305424
- 832739-32-9
- EN300-228765
-
- MDL: MFCD03422793
- Inchi: 1S/C11H6F4N4S/c12-5-1-2-6(7(13)3-5)8-4-20-11-17-16-10(9(14)15)19(11)18-8/h1-3,9H,4H2
- InChI Key: SENVARVUHJWEJO-UHFFFAOYSA-N
- SMILES: S1C2=NN=C(C(F)F)N2N=C(C2C=CC(=CC=2F)F)C1
Computed Properties
- Exact Mass: 302.02493003Da
- Monoisotopic Mass: 302.02493003Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 68.4Ų
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4triazolo3,4-b1,3,4thiadiazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026045-250mg |
3-Difluoromethyl-6-(2,4-difluoro-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
832739-32-9 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 026045-1g |
3-Difluoromethyl-6-(2,4-difluoro-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
832739-32-9 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 026045-5g |
3-Difluoromethyl-6-(2,4-difluoro-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
832739-32-9 | 5g |
£782.00 | 2022-03-01 | ||
| Chemenu | CM525947-1g |
3-(Difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
832739-32-9 | 97% | 1g |
$577 | 2022-06-10 | |
| Enamine | EN300-228765-0.05g |
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
832739-32-9 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-228765-0.1g |
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
832739-32-9 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-228765-0.25g |
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
832739-32-9 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| Enamine | EN300-228765-0.5g |
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
832739-32-9 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-228765-1.0g |
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
832739-32-9 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-228765-2.5g |
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
832739-32-9 | 95% | 2.5g |
$1428.0 | 2024-06-20 |
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4triazolo3,4-b1,3,4thiadiazine Suppliers
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Additional information on 3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4triazolo3,4-b1,3,4thiadiazine
Recent Advances in the Study of 3-(Difluoromethyl)-6-(2,4-Difluorophenyl)-7H-1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazine (CAS: 832739-32-9)
The compound 3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine (CAS: 832739-32-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by its triazolothiadiazine core and difluoromethyl substituents, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.
Recent research has focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 832739-32-9 exhibits potent inhibitory activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The study highlighted the compound's ability to disrupt fungal cell wall biosynthesis by targeting specific enzymes involved in chitin synthesis. This finding suggests its potential as a novel antifungal agent, particularly in the context of rising antifungal resistance.
In addition to its antifungal properties, 832739-32-9 has shown promise as an anti-inflammatory agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The researchers attributed this activity to the compound's interaction with the NF-κB signaling pathway, which plays a central role in inflammation. These findings open new avenues for the development of anti-inflammatory drugs based on the triazolothiadiazine scaffold.
Another area of interest is the compound's potential application in oncology. Preliminary in vitro studies have indicated that 832739-32-9 exhibits cytotoxic effects against certain cancer cell lines, including breast and lung cancer cells. Researchers hypothesize that the compound's mechanism of action may involve the induction of apoptosis through mitochondrial pathways. However, further in vivo studies are needed to validate these findings and assess the compound's safety profile.
The structural versatility of 832739-32-9 has also made it a valuable scaffold for the development of new chemical entities. Recent synthetic efforts have focused on modifying the difluorophenyl and triazolothiadiazine moieties to improve the compound's pharmacokinetic properties, such as solubility and metabolic stability. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these modifications, as reported in a 2023 issue of European Journal of Medicinal Chemistry.
Despite these promising developments, challenges remain in the clinical translation of 832739-32-9. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through further preclinical studies. Nevertheless, the compound's multifaceted biological activities and structural novelty position it as a compelling candidate for future drug discovery efforts in the fields of infectious diseases, inflammation, and oncology.
In conclusion, 3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine (CAS: 832739-32-9) represents a promising chemical entity with diverse therapeutic potential. Ongoing research continues to uncover new applications and refine its pharmacological profile, making it a compound of significant interest to the chemical biology and medicinal chemistry communities.
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